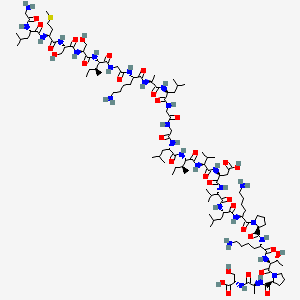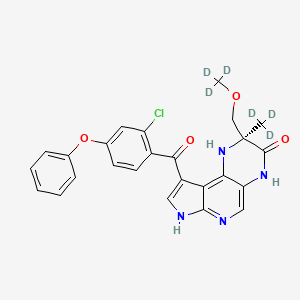
Btk-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-33 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown significant potential in the treatment of various B-cell malignancies and inflammatory diseases .
Preparation Methods
The synthesis of Btk-IN-33 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Btk-IN-33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Btk-IN-33 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of B-cell malignancies and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting Bruton’s tyrosine kinase .
Mechanism of Action
Btk-IN-33 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding results in the irreversible inhibition of the kinase activity, preventing the phosphorylation of downstream signaling molecules. The inhibition of Bruton’s tyrosine kinase disrupts the signaling pathways involved in B-cell activation, proliferation, and survival, leading to the suppression of B-cell-mediated immune responses .
Comparison with Similar Compounds
Btk-IN-33 is one of several Bruton’s tyrosine kinase inhibitors. Other similar compounds include ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. These compounds share a common mechanism of action but differ in their selectivity, potency, and safety profiles. This compound is unique in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C25H21ClN4O4 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
(12S)-3-(2-chloro-4-phenoxybenzoyl)-12-(trideuteriomethoxymethyl)-12-(trideuteriomethyl)-5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-11-one |
InChI |
InChI=1S/C25H21ClN4O4/c1-25(13-33-2)24(32)29-19-12-28-23-20(21(19)30-25)17(11-27-23)22(31)16-9-8-15(10-18(16)26)34-14-6-4-3-5-7-14/h3-12,30H,13H2,1-2H3,(H,27,28)(H,29,32)/t25-/m0/s1/i1D3,2D3 |
InChI Key |
RIADFIQSVUZRGG-FEMLVCHJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


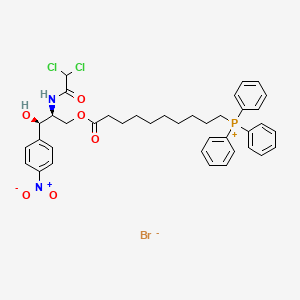
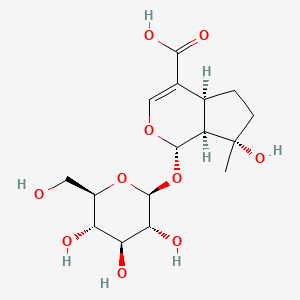
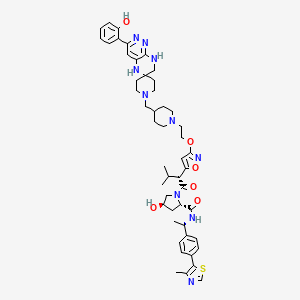
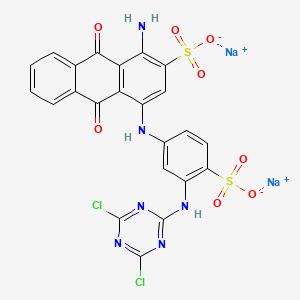
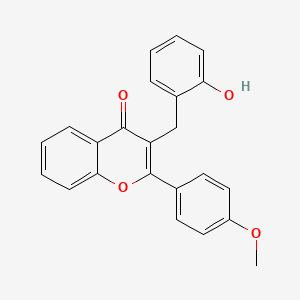
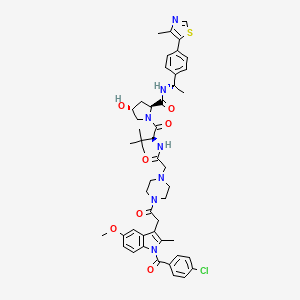
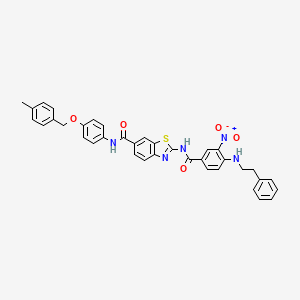
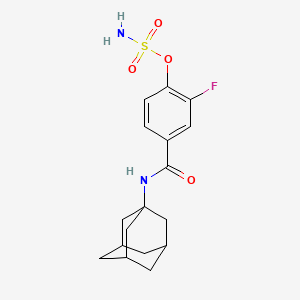
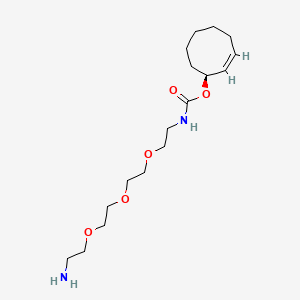
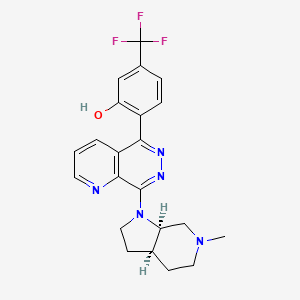
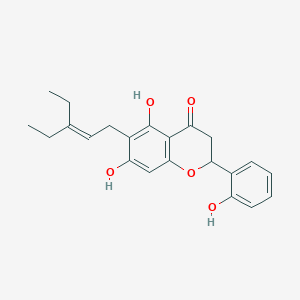
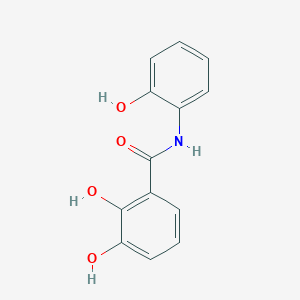
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
